molecular formula C12H17NO2 B13562633 Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate

Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate

Cat. No.: B13562633
M. Wt: 207.27 g/mol
InChI Key: XSCUEOTVPZAUSZ-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with an aminomethyl group and two methyl groups at the 2 and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate typically involves a multi-step process. One common method includes the alkylation of a benzoic acid derivative followed by esterification and further alkylation. The reaction conditions are generally mild, and the process is designed to achieve high yields with simple operations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to ensure the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted benzoates.

Scientific Research Applications

Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(aminomethyl)-2,6-dimethylbenzoate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its aminomethyl group can participate in unique interactions and reactions, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 4-(aminomethyl)-2,6-dimethylbenzoate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)11-8(2)5-10(7-13)6-9(11)3/h5-6H,4,7,13H2,1-3H3

InChI Key

XSCUEOTVPZAUSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)CN)C

Origin of Product

United States

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